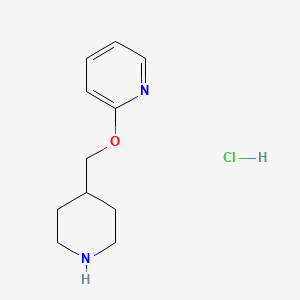

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride

Übersicht

Beschreibung

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a piperidine ring attached to a pyridine ring via a methoxy linkage. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride typically involves the reaction of 4-piperidinemethanol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is characterized by a piperidine ring attached to a pyridine moiety via a methoxy linkage. Its molecular formula is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of 2-(Piperidin-4-ylmethoxy)-pyridine exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and increasing oxidative stress within the cells. This suggests potential applications in treating various malignancies, including breast and prostate cancers .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In preclinical studies, it was shown to inhibit the production of pro-inflammatory cytokines and nitric oxide, which are critical mediators in inflammatory responses. This positions this compound as a candidate for developing new anti-inflammatory therapies .

Neurological Applications

Due to its ability to cross the blood-brain barrier, this compound may have applications in treating neurological disorders. Research into similar piperidine derivatives has shown promise in modulating neurotransmitter systems, potentially aiding in conditions such as depression and anxiety disorders .

Synthesis of Bepotastine

One significant application of this compound is as an intermediate in the synthesis of Bepotastine, an antihistamine used for treating allergic conditions such as eczema and allergic rhinitis. The synthesis involves using this compound to produce various derivatives that enhance the therapeutic efficacy and reduce side effects associated with traditional antihistamines .

Green Chemistry Approaches

Recent advancements have focused on synthesizing this compound through environmentally friendly methods, employing less toxic solvents and reagents. This aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing, reducing environmental impact while maintaining high yield and purity of the final products .

Case Study 1: Anticancer Efficacy

A study published in 2024 explored the cytotoxic effects of piperidine derivatives against triple-negative breast cancer cells. The results showed that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through reactive oxygen species generation, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, a series of piperidine derivatives were tested for their anti-inflammatory activity using murine models. The study found that specific analogs exhibited potent inhibition of TNF-alpha production and reduced ear edema in xylene-treated mice, suggesting their applicability in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Piperidin-4-yl)pyrimidine hydrochloride

- 5-Fluoro-2-(piperidin-4-ylmethoxy)-pyrimidine hydrochloride

Uniqueness

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.

Biologische Aktivität

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride, often referred to as EVT-1632683, is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology. This compound belongs to the class of piperidine derivatives, which are recognized for their diverse biological activities. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring substituted with a methoxy group attached to a pyridine ring. Its synthesis typically involves multi-step reactions that require careful control of reaction conditions such as temperature and pH. Common methods for synthesis include the reaction of piperidine derivatives with pyridine-based structures, followed by purification techniques like column chromatography to isolate the desired product from by-products.

The primary mechanism of action for this compound is the inhibition of lysine-specific demethylase 1 (LSD1). LSD1 is an important enzyme involved in histone modification and gene expression regulation, making it a significant target in cancer therapy. Research indicates that derivatives similar to this compound exhibit nanomolar inhibition constants against LSD1, suggesting strong potential for therapeutic applications in oncology.

Biological Activity

The biological activity of this compound includes:

- Inhibition of LSD1 : The compound has demonstrated potent inhibitory effects on LSD1, which is linked to cancer progression.

- Potential Anticancer Properties : Due to its mechanism involving epigenetic modulation, it has been studied for its potential in treating various cancers.

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| LSD1 Inhibition | Potent inhibitor with nanomolar IC50 values |

| Anticancer Potential | Targeted against various cancer types |

| Therapeutic Applications | Investigated for use in drug development |

Case Studies and Research Findings

Several studies have investigated the biological activity and potential therapeutic applications of this compound:

- In Vitro Studies : Research has shown that compounds with similar structural features effectively inhibit LSD1 in cell lines associated with cancer. These studies typically report IC50 values in the low nanomolar range, indicating strong efficacy .

- Animal Models : In vivo studies using animal models have demonstrated that administration of this compound leads to significant tumor regression in xenograft models. These findings support its potential as a candidate for further clinical development .

- Safety Profile : Toxicological assessments have indicated that this compound exhibits a favorable safety profile, with no acute toxicity observed at high doses in preliminary studies .

Eigenschaften

IUPAC Name |

2-(piperidin-4-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;/h1-3,6,10,12H,4-5,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNMUIWNBZCYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640699 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1354953-85-7 | |

| Record name | Pyridine, 2-(4-piperidinylmethoxy)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.